![molecular formula C16H12F3N3 B6311193 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile CAS No. 1203564-54-8](/img/structure/B6311193.png)
4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile, or 4-HBT for short, is an organic compound belonging to the class of hydrazines. It is a versatile compound with a wide range of applications in both laboratory and industrial settings. 4-HBT has been used in the synthesis of various heterocyclic compounds, as well as in the production of pharmaceuticals, agrochemicals, and dyes. In addition, 4-HBT has been studied for its potential to act as a catalyst in organic transformations and as a ligand in coordination chemistry.
科学的研究の応用
4-HBT has been used in a wide range of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic transformations, and as a substrate in enzyme-catalyzed reactions. In addition, 4-HBT has been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridines. Furthermore, 4-HBT has been studied for its potential to act as a fluorescent probe for the detection of metal ions and small molecules.
作用機序
The mechanism of action of 4-HBT is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule. This complex then undergoes a series of reactions, resulting in the formation of the desired product. In addition, 4-HBT has been shown to act as a catalyst in some organic transformations, such as the dehydration of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HBT are largely unknown. However, the compound has been shown to act as an inhibitor of some enzymes, such as the enzyme responsible for the conversion of glucose to fructose. In addition, 4-HBT has been shown to inhibit the growth of some bacteria, including Escherichia coli.
実験室実験の利点と制限
The main advantages of using 4-HBT in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility. In addition, 4-HBT is relatively stable and can be stored for long periods of time. However, 4-HBT is highly toxic and should be handled with caution. In addition, the compound can be explosive under certain conditions and should be stored away from sources of heat and flame.
将来の方向性
The potential future directions for 4-HBT research include further investigation of its mechanism of action, its potential applications as a fluorescent probe, and its potential to act as a catalyst in organic transformations. In addition, further research into the biochemical and physiological effects of 4-HBT could lead to the development of new therapeutic agents. Finally, further investigation into the synthesis of 4-HBT could lead to the development of more efficient and cost-effective methods.
合成法
4-HBT can be synthesized from a variety of starting materials, including nitriles, aldehydes, and ketones. One common method of synthesis involves the condensation of a nitrile with an aldehyde or ketone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction generates an intermediate hydrazone, which is then reduced to 4-HBT using a reducing agent, such as sodium borohydride or lithium aluminum hydride. Alternatively, 4-HBT can be synthesized by the reaction of an aldehyde or ketone with hydrazine hydrate in the presence of a strong acid, such as sulfuric acid or hydrochloric acid.
特性
IUPAC Name |
4-[(2E)-2-hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)14-3-1-2-13(9-14)15(22-21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8,21H2/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDNXPSDAKQIM-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NN)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/N)/CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

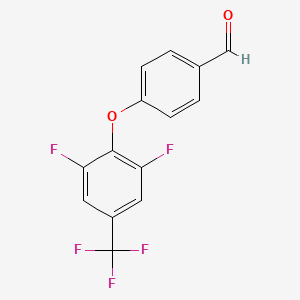
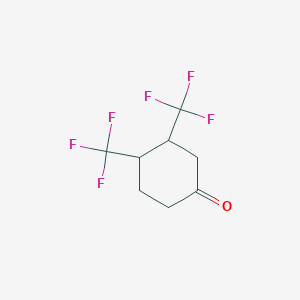
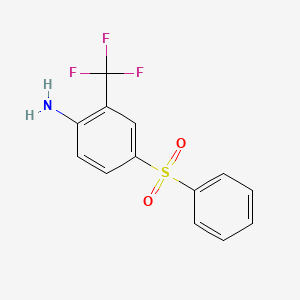
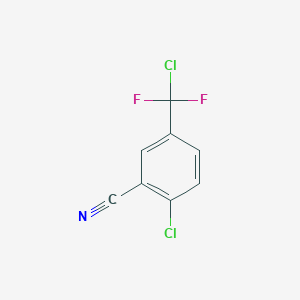
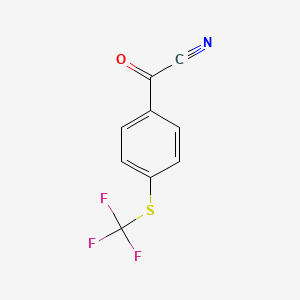




![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)
![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)


![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)